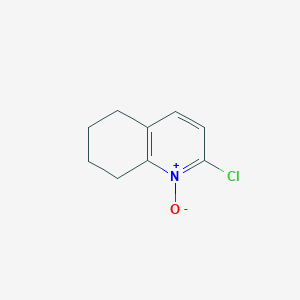![molecular formula C14H21N3O10S B12099262 2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid](/img/structure/B12099262.png)
2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,2-Dicarboxyethyl)glutathione is a peptide compound known for its inhibitory effects on blood coagulation and platelet aggregation . It is also referred to as γ-Glu-Cys (succinic acid)-Gly or S-(2-Succinyl)glutathione . This compound is found in significant amounts in rat liver, heart, and lens, and exhibits anti-inflammatory and anti-anaphylactic effects in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2-Dicarboxyethyl)glutathione involves the reaction of glutathione with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous medium at a pH of around 7.5 to 8.0, with the temperature maintained at approximately 25°C. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95.0% .
Industrial Production Methods: Industrial production of S-(1,2-Dicarboxyethyl)glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC analysis, to confirm its purity and composition .
Analyse Des Réactions Chimiques
Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the reaction between acetaminophen and hepatic microsomal cytochrome P450 enzymes, thereby preventing acetaminophen-induced hepatotoxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving S-(1,2-Dicarboxyethyl)glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out in aqueous solutions at neutral pH and ambient temperature .
Major Products: The major products formed from the reactions of S-(1,2-Dicarboxyethyl)glutathione include various oxidized and reduced forms of the compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
S-(1,2-Dicarboxyethyl)glutathione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide reactions and interactions. In biology, it is utilized to investigate its effects on blood coagulation and platelet aggregation . In medicine, it has been studied for its potential to prevent acetaminophen-induced hepatotoxicity and its anti-inflammatory properties . Additionally, it is used in industrial applications for the development of anti-inflammatory and anti-anaphylactic agents .
Mécanisme D'action
The mechanism of action of S-(1,2-Dicarboxyethyl)glutathione involves its interaction with various molecular targets and pathways. It elevates the glutathione (GSH) level in hepatocytes, which in turn activates gamma-glutamylcysteine synthetase (gamma-GCS), the rate-limiting enzyme in GSH biosynthesis . This elevation of GSH levels helps in preventing acetaminophen-induced hepatotoxicity by inhibiting the reaction between acetaminophen and hepatic microsomal cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to S-(1,2-Dicarboxyethyl)glutathione include S-(1,2-Dicarboxyethyl)cysteine and other glutathione analogues . These compounds share similar structural features and biological activities.
Uniqueness: What sets S-(1,2-Dicarboxyethyl)glutathione apart from other similar compounds is its higher efficacy in elevating GSH levels and its potent inhibitory effects on blood coagulation and platelet aggregation . Additionally, its anti-inflammatory and anti-anaphylactic properties make it a unique and valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
2-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIUOASSAHGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)






![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)

![2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)



![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)
